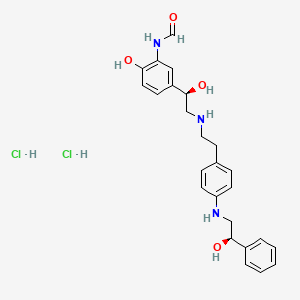

Milveterol hydrochloride

Description

Properties

CAS No. |

804518-03-4 |

|---|---|

Molecular Formula |

C25H30ClN3O4 |

Molecular Weight |

472.0 g/mol |

IUPAC Name |

N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-[[(2R)-2-hydroxy-2-phenylethyl]amino]phenyl]ethylamino]ethyl]phenyl]formamide;hydrochloride |

InChI |

InChI=1S/C25H29N3O4.ClH/c29-17-28-22-14-20(8-11-23(22)30)24(31)15-26-13-12-18-6-9-21(10-7-18)27-16-25(32)19-4-2-1-3-5-19;/h1-11,14,17,24-27,30-32H,12-13,15-16H2,(H,28,29);1H/t24-,25-;/m0./s1 |

InChI Key |

QQPHRRSYJMOQOC-DKIIUIKKSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CNC2=CC=C(C=C2)CCNC[C@@H](C3=CC(=C(C=C3)O)NC=O)O)O.Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC2=CC=C(C=C2)CCNCC(C3=CC(=C(C=C3)O)NC=O)O)O.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GSK159797; GSK-159797; GSK 159797; Milveterol |

Origin of Product |

United States |

Foundational & Exploratory

Milveterol Hydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milveterol (B1623803) hydrochloride (GSK159797) is a long-acting β2-adrenergic receptor (β2-AR) agonist that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effect is primarily attributed to its ability to induce bronchodilation through the relaxation of airway smooth muscle. This in-depth technical guide elucidates the core mechanism of action of milveterol hydrochloride, detailing its molecular interactions, the downstream signaling cascade, and providing an overview of the experimental methodologies used to characterize this compound.

Introduction

Asthma and COPD are chronic respiratory conditions characterized by airflow obstruction and bronchoconstriction. β2-adrenergic receptor agonists are a cornerstone of therapy for these diseases, providing symptomatic relief by relaxing the smooth muscle of the airways. This compound was developed as a long-acting β2-agonist (LABA), aiming to provide sustained bronchodilation with a favorable safety profile. Understanding its precise mechanism of action is crucial for optimizing its therapeutic potential and for the development of future respiratory therapeutics.

Molecular Target: The β2-Adrenergic Receptor

The primary molecular target of this compound is the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily. These receptors are predominantly located on the cell surface of airway smooth muscle cells.

Core Mechanism of Action: Signal Transduction Pathway

The mechanism of action of this compound follows the canonical signaling pathway of β2-adrenergic receptor agonists. The binding of milveterol to the β2-AR initiates a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs).[1][2][3][4] This activation triggers a cascade of intracellular events:

-

G-Protein Activation: The activated β2-AR facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).[1]

-

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates from the βγ-subunits and binds to and activates the enzyme adenylyl cyclase.[2][4]

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).[1][2][4]

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[3]

-

Phosphorylation of Target Proteins: PKA, in turn, phosphorylates several downstream target proteins within the airway smooth muscle cells. This includes the phosphorylation and inactivation of myosin light chain kinase (MLCK) and the opening of large-conductance calcium-activated potassium channels.[4]

-

Smooth Muscle Relaxation: The net effect of these phosphorylation events is a decrease in intracellular calcium levels and a reduction in the contractile activity of the smooth muscle, leading to bronchodilation.[4][5][6]

Quantitative Pharmacological Parameters

The potency and selectivity of this compound have been characterized using in vitro cell-based assays.

| Parameter | Value | Description | Reference |

| pEC50 | 10.2 | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. | |

| β2/β1 Selectivity | >300-fold | The ratio of the potency of the compound for the β2-adrenergic receptor compared to the β1-adrenergic receptor. |

Experimental Protocols

The characterization of this compound's mechanism of action involves a series of standard and specialized experimental protocols.

β2-Adrenergic Receptor Binding Assays

These assays are designed to determine the affinity of milveterol for the β2-adrenergic receptor.

-

Objective: To quantify the binding affinity (Ki) of milveterol to the β2-AR.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the human β2-AR.

-

Radioligand Competition: A radiolabeled ligand with known high affinity for the β2-AR (e.g., [³H]-dihydroalprenolol) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled milveterol.

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of milveterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Functional Assays: cAMP Accumulation

These assays measure the functional consequence of receptor activation, which is the production of the second messenger cAMP.

-

Objective: To determine the potency (EC50) and efficacy of milveterol in stimulating cAMP production.

-

Methodology:

-

Cell Culture: Cells expressing the β2-AR are cultured and plated.

-

Stimulation: The cells are incubated with varying concentrations of milveterol for a defined period. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.

-

Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are quantified using various methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or fluorescence-based biosensors.

-

Data Analysis: A dose-response curve is generated, and the EC50 value is calculated.

-

Conclusion

This compound exerts its therapeutic effect as a long-acting β2-adrenergic receptor agonist. Its mechanism of action involves binding to the β2-AR on airway smooth muscle cells, leading to the activation of the Gs-adenylyl cyclase-cAMP signaling cascade. This results in the activation of PKA and subsequent phosphorylation of target proteins that collectively promote smooth muscle relaxation and bronchodilation. The high potency and selectivity of milveterol for the β2-AR underscore its potential as a targeted respiratory therapeutic. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel β2-agonists.

References

- 1. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Milveterol | C25H29N3O4 | CID 9892481 - PubChem [pubchem.ncbi.nlm.nih.gov]

Milveterol Hydrochloride: A Technical Overview for Asthma and COPD Research (Based on General Long-Acting β2-Adrenergic Agonist Knowledge)

Disclaimer: Publicly available, in-depth technical information, including quantitative data from clinical trials and detailed experimental protocols specifically for milveterol (B1623803) hydrochloride (also known as GSK159797), is scarce. This guide provides a framework based on the general knowledge of long-acting β2-adrenergic agonists (LABAs), the class to which milveterol hydrochloride belongs. The experimental protocols and data tables are representative examples for this class of drugs and are not specific to this compound.

Introduction

This compound (GSK159797) is a long-acting β2-adrenergic receptor agonist that has been investigated for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] As a member of the LABA class, its primary mechanism of action is to induce bronchodilation by relaxing the smooth muscle of the airways.[1] This technical guide synthesizes the general principles of LABA action and outlines typical research methodologies for their evaluation, providing a foundational understanding for researchers and drug development professionals.

Mechanism of Action and Signaling Pathway

LABAs, including this compound, are selective agonists for the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) located on the surface of airway smooth muscle cells.[1]

Signaling Pathway:

Activation of the β2-adrenergic receptor by a LABA initiates a signaling cascade that leads to smooth muscle relaxation. The key steps are:

-

Ligand Binding: The LABA binds to the β2-adrenergic receptor.

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs-alpha subunit stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).

-

Phosphorylation of Target Proteins: PKA phosphorylates several downstream targets, including myosin light chain kinase (MLCK) and ion channels, which ultimately decreases intracellular calcium concentrations.

-

Smooth Muscle Relaxation: The reduction in intracellular calcium leads to the relaxation of the airway smooth muscle, resulting in bronchodilation.

Quantitative Data Summary

No publicly available quantitative data for this compound was found. The following tables are representative templates.

Table 1: Preclinical Pharmacokinetic Parameters (Template)

| Parameter | Species | Route of Administration | Value |

| Tmax (Time to maximum concentration) | Rat | Inhalation | Data not available |

| Cmax (Maximum concentration) | Rat | Inhalation | Data not available |

| AUC (Area under the curve) | Rat | Inhalation | Data not available |

| t1/2 (Half-life) | Rat | Inhalation | Data not available |

| Bioavailability | Rat | Inhalation | Data not available |

Table 2: Clinical Trial Efficacy Data (Template for a Phase II Asthma Study)

| Endpoint | Placebo (n=X) | Milveterol HCl (Dose 1) (n=X) | Milveterol HCl (Dose 2) (n=X) |

| Change from baseline in FEV1 (L) | Data not available | Data not available | Data not available |

| Peak FEV1 (L) | Data not available | Data not available | Data not available |

| Time to onset of bronchodilation (min) | Data not available | Data not available | Data not available |

| Symptom-free days (%) | Data not available | Data not available | Data not available |

| Rescue medication use (puffs/day) | Data not available | Data not available | Data not available |

Experimental Protocols

These are generalized protocols and not specific to studies involving this compound.

In Vitro: Guinea Pig Tracheal Ring Assay for Bronchodilator Activity

Objective: To determine the potency and efficacy of a test compound in relaxing pre-contracted airway smooth muscle.

Methodology:

-

Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised. The trachea is cut into 2-3 mm rings, and cartilaginous tissue is removed.

-

Mounting: Tracheal rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and aerated with 95% O2 / 5% CO2. The rings are connected to isometric force transducers.

-

Equilibration and Contraction: Tissues are equilibrated under a resting tension of 1g for 60 minutes. Following equilibration, the rings are contracted with a submaximal concentration of a contractile agent (e.g., histamine (B1213489) or carbachol).

-

Compound Administration: Once a stable contraction plateau is reached, cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath at regular intervals.

-

Data Analysis: The relaxation response at each concentration is measured as a percentage of the pre-contraction. A concentration-response curve is plotted to determine the EC50 (potency) and Emax (efficacy).

In Vivo: Ovalbumin-Induced Allergic Asthma Model in Mice

Objective: To evaluate the anti-inflammatory and bronchodilator effects of a test compound in a model of allergic asthma.

Methodology:

-

Sensitization: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum on days 0 and 14.

-

Challenge: From day 21 to 27, mice are challenged daily with an aerosolized solution of OVA.

-

Compound Administration: The test compound (e.g., this compound) is administered to a treatment group of mice, typically via inhalation or another relevant route, prior to each OVA challenge. A vehicle control group receives the vehicle alone.

-

Airway Hyperresponsiveness (AHR) Measurement: 24 hours after the final challenge, AHR is assessed using a whole-body plethysmograph. Mice are exposed to increasing concentrations of aerosolized methacholine, and airway resistance (Penh) is measured.

-

Bronchoalveolar Lavage (BAL): Following AHR measurement, mice are euthanized, and a bronchoalveolar lavage is performed to collect airway inflammatory cells.

-

Cell Analysis: Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid are determined.

-

Data Analysis: AHR curves and inflammatory cell counts are compared between the vehicle and treatment groups.

Conclusion

This compound is a long-acting β2-adrenergic receptor agonist with a mechanism of action consistent with other LABAs used in the management of asthma and COPD. While specific, detailed public data on this compound is limited, the established principles of β2-adrenergic receptor agonism and the standard preclinical and clinical evaluation methods for this drug class provide a solid foundation for understanding its potential therapeutic role. Further research and publication of clinical trial data are necessary to fully elucidate the specific profile of this compound.

References

Milveterol Hydrochloride: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, detailed quantitative pharmacokinetic and pharmacodynamic data, as well as specific experimental protocols for milveterol (B1623803) hydrochloride (also known as GSK159797), are not extensively available in the public domain. This guide synthesizes the known information regarding its mechanism of action and provides a framework for its pharmacological profile based on the established characteristics of long-acting beta-2 adrenergic agonists (LABAs).

Introduction

Milveterol hydrochloride is an investigational long-acting beta-2 adrenergic receptor agonist that has been evaluated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a member of the LABA class, its primary therapeutic effect is bronchodilation, achieved through the relaxation of airway smooth muscle. This document provides a detailed technical guide on the presumed pharmacokinetics and pharmacodynamics of this compound, drawing parallels with other well-characterized molecules in its class.

Pharmacodynamics

The pharmacodynamic effects of this compound are mediated through its selective agonism at the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of bronchial smooth muscle cells.

Mechanism of Action

Activation of the beta-2 adrenergic receptor by milveterol initiates a well-defined signaling cascade. This pathway is crucial for its bronchodilatory effects.

Caption: Beta-2 adrenergic receptor signaling cascade initiated by milveterol.

The binding of milveterol to the beta-2 adrenergic receptor induces a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The Gs alpha subunit then dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.

Expected Pharmacodynamic Profile

Based on its classification as a LABA, the following pharmacodynamic characteristics would be anticipated for this compound. However, specific quantitative data from clinical trials would be required for confirmation.

| Parameter | Expected Profile | Rationale |

| Onset of Action | Relatively rapid | While being a long-acting agonist, a reasonably fast onset is desirable for patient relief. |

| Duration of Action | Long (e.g., 12-24 hours) | This is the defining characteristic of a LABA, allowing for once or twice-daily dosing. |

| Selectivity | High for β2 vs. β1 receptors | High selectivity minimizes off-target cardiovascular side effects (e.g., tachycardia). |

| Efficacy | Dose-dependent bronchodilation | Increasing doses are expected to produce a greater bronchodilatory response up to a plateau. |

Pharmacokinetics

The pharmacokinetic profile of an inhaled drug like this compound is critical to its efficacy and safety. The following table summarizes the expected pharmacokinetic parameters for an inhaled LABA. Specific values for milveterol are not publicly available.

| Parameter | Description | Expected Characteristics for an Inhaled LABA |

| Absorption | ||

| Tmax (pulmonary) | Time to maximum plasma concentration after inhalation | Typically rapid, reflecting absorption from the lungs. |

| Bioavailability | Fraction of the inhaled dose that reaches systemic circulation | Generally low, as the drug is intended for local action in the lungs. |

| Distribution | ||

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Expected to be moderate to large, indicating distribution into tissues. |

| Protein Binding | The extent to which the drug binds to plasma proteins. | Often high for LABAs. |

| Metabolism | ||

| Primary Site | The main organ responsible for metabolizing the drug. | Primarily the liver. |

| Metabolic Pathways | The specific enzymatic reactions that break down the drug. | Likely involves cytochrome P450 (CYP) enzymes. |

| Excretion | ||

| Elimination Half-life (t½) | The time it takes for the plasma concentration of the drug to reduce by half. | Long, consistent with its long duration of action. |

| Route of Excretion | The primary route by which the drug and its metabolites leave the body. | Primarily via feces and to a lesser extent, urine. |

Experimental Protocols

While specific protocols for this compound are not available, the following are standard experimental methodologies used to characterize the pharmacokinetics and pharmacodynamics of novel LABAs.

In Vitro Receptor Binding Assay

This assay is fundamental to determining the affinity and selectivity of a compound for its target receptor.

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the beta-2 adrenergic receptor.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of the unlabeled test compound (milveterol).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data are used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor.

Caption: General workflow for a radioligand binding assay.

In Vivo Pharmacodynamic Assessment

Animal models are used to evaluate the bronchodilatory effects of new compounds.

-

Animal Model: Guinea pigs are a common model for asthma research.

-

Sensitization: Animals may be sensitized to an allergen (e.g., ovalbumin) to induce an asthmatic phenotype.

-

Drug Administration: Milveterol would be administered, typically via inhalation or intratracheal instillation, at various doses.

-

Bronchoconstrictor Challenge: After a set period, animals are challenged with a bronchoconstricting agent (e.g., histamine, methacholine, or the sensitizing allergen).

-

Measurement of Airway Resistance: Changes in airway resistance are measured using techniques such as whole-body plethysmography.

-

Data Analysis: The ability of milveterol to inhibit the bronchoconstrictor response is quantified to determine its potency and duration of action.

Caption: Workflow for an in vivo bronchoprotection assay.

Clinical Pharmacokinetic Study

Phase I clinical trials in healthy volunteers are essential for determining the pharmacokinetic profile of a new drug in humans.

-

Subject Recruitment: A small group of healthy volunteers is enrolled.

-

Dose Administration: Subjects receive a single dose of this compound, starting at a very low dose. Subsequent cohorts receive escalating doses.

-

Blood Sampling: Blood samples are collected at predefined time points after dosing.

-

Bioanalysis: Plasma concentrations of milveterol are measured using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.

-

Safety Monitoring: Subjects are closely monitored for any adverse events.

Conclusion

This compound is a promising long-acting beta-2 adrenergic receptor agonist with a well-understood mechanism of action. While specific quantitative pharmacokinetic and pharmacodynamic data are not yet widely available, its profile is expected to align with that of other successful LABAs. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to fully characterize its pharmacological properties. Further disclosure of data from preclinical and clinical studies will be necessary to fully elucidate the therapeutic potential of this compound.

An In-depth Technical Guide to the Synthesis and Characterization of Milveterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milveterol (B1623803) hydrochloride is a long-acting β2-adrenergic receptor agonist that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic potential lies in its ability to induce bronchodilation by relaxing the airway smooth muscle.[3] This technical guide provides a comprehensive overview of the synthesis and characterization of milveterol hydrochloride, offering detailed experimental protocols and data interpretation to support research and development activities in this area.

Synthesis of this compound

While a specific, detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the synthesis of structurally related compounds, such as formoterol (B127741) and its enantiomers, suggests a likely synthetic strategy involving reductive amination.[4][5] The general approach would involve the coupling of key intermediates to construct the final molecular framework. The final step would typically involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent like methanol.[6]

General Synthetic Approach (Hypothesized):

A plausible synthetic route would likely involve the synthesis of two key fragments: a substituted phenylethanolamine derivative and a phenylethylamine derivative. These fragments would then be coupled, followed by further functional group manipulations and final salt formation.

Experimental Protocol (Hypothesized):

A detailed experimental protocol would require specific information on starting materials, reagents, solvents, reaction temperatures, and purification methods, which are not available in the public domain. However, a general procedure based on the synthesis of similar compounds would likely involve:

-

Synthesis of Key Intermediates: Preparation of the necessary substituted aromatic precursors.

-

Coupling Reaction: A key coupling step, likely a reductive amination, to connect the two main fragments. This would typically involve reacting an amine with a carbonyl compound in the presence of a reducing agent.

-

Deprotection Steps: Removal of any protecting groups used during the synthesis.

-

Purification: Purification of the free base of milveterol using chromatographic techniques.

-

Salt Formation: Dissolving the purified free base in a suitable solvent (e.g., methanol) and treating it with a solution of hydrochloric acid to precipitate this compound.

-

Isolation and Drying: Filtering the resulting solid and drying it under vacuum to obtain the final product.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are crucial for this purpose.

Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. For this compound, both ¹H NMR and ¹³C NMR spectra would be required.

-

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environments, and their connectivity. Key signals would be expected for the aromatic protons, the protons of the ethyl and ethanolamine (B43304) linkers, and the formamide (B127407) proton.

-

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule, providing further confirmation of the carbon skeleton.

Table 1: Predicted NMR Data for this compound

| Data Type | Predicted Values |

| ¹H NMR Chemical Shifts (ppm) | Data not available in search results. |

| ¹³C NMR Chemical Shifts (ppm) | Data not available in search results. |

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

-

O-H stretching: A broad band corresponding to the hydroxyl groups.

-

N-H stretching: Bands corresponding to the secondary amine and the formamide N-H.

-

C=O stretching: A strong absorption for the carbonyl group of the formamide.

-

C-N stretching: Bands associated with the amine linkages.

-

C-O stretching: Absorptions for the hydroxyl groups.

-

Aromatic C-H and C=C stretching: Characteristic bands for the aromatic rings.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | ~3200-3600 (broad) |

| N-H (amine, amide) | ~3200-3500 |

| C=O (formamide) | ~1650-1680 |

| Aromatic C=C | ~1450-1600 |

| C-N | ~1000-1350 |

| C-O | ~1000-1300 |

2.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, the molecular formula is C₂₅H₃₀ClN₃O₄, with a molecular weight of 471.98 g/mol .[1] The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (milveterol, C₂₅H₂₉N₃O₄) at m/z 435.52.[10] Fragmentation patterns would likely involve cleavage at the C-C bonds adjacent to the amine and hydroxyl groups.[11]

Table 3: Mass Spectrometry Data for Milveterol

| Parameter | Value |

| Molecular Formula (HCl salt) | C₂₅H₃₀ClN₃O₄ |

| Molecular Weight (HCl salt) | 471.98 |

| Molecular Formula (Free Base) | C₂₅H₂₉N₃O₄ |

| Exact Mass (Free Base) | 435.2158 |

Chromatographic Characterization

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for determining the purity of this compound and for quantifying it in pharmaceutical formulations. A validated reverse-phase HPLC (RP-HPLC) method would be the standard approach.

Experimental Protocol: HPLC Method for Purity Analysis (Hypothesized)

A typical RP-HPLC method for a compound like this compound would involve the following:

-

Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase would be optimized for good peak shape.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 280 nm, corresponding to the aromatic rings).

-

Sample Preparation: The sample would be dissolved in a suitable solvent, typically the mobile phase, to a known concentration.

Table 4: Hypothesized HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Mechanism of Action and Signaling Pathway

Milveterol is a long-acting agonist of the β2-adrenergic receptor, which is a G-protein coupled receptor (GPCR).[3] The activation of this receptor initiates a signaling cascade that leads to the relaxation of airway smooth muscle, resulting in bronchodilation.

Signaling Pathway Diagram

The binding of milveterol to the β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[12][13] The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium and smooth muscle relaxation.

Caption: Milveterol-induced β2-adrenergic receptor signaling pathway.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. While a detailed, publicly available synthetic protocol remains elusive, the likely synthetic strategies can be inferred from related compounds. The characterization of this compound relies on a combination of spectroscopic and chromatographic techniques to ensure its identity and purity. The well-understood β2-adrenergic signaling pathway provides a clear mechanism for its therapeutic action. Further research and publication of detailed experimental data would be invaluable to the scientific community for advancing the development of this and similar therapeutic agents.

References

- 1. This compound | C25H30ClN3O4 | CID 11225217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Milveterol | C25H29N3O4 | CID 9892481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US9029421B2 - Process for the synthesis of arformoterol - Google Patents [patents.google.com]

- 5. PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL - Patent 2285770 [data.epo.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. media.neliti.com [media.neliti.com]

- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 10. GSRS [precision.fda.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Beta2 adrenergic receptor-Gs protein complex - Proteopedia, life in 3D [proteopedia.org]

- 13. Beta2 adrenergic receptor-Gs protein complex updated - Proteopedia, life in 3D [proteopedia.org]

Chemical structure and properties of Milveterol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milveterol hydrochloride is a long-acting β2-adrenergic receptor agonist that has been investigated for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This document provides a detailed overview of its chemical structure, physicochemical properties, and pharmacological profile. It includes a summary of its mechanism of action, in vitro potency and selectivity, and available pharmacokinetic information. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development in the respiratory field.

Chemical Structure and Identification

This compound, also known as GSK159797C, is a synthetic compound belonging to the class of phenylethanolamines.[1] Its chemical structure is characterized by a formamide (B127407) group and two chiral centers, leading to the (R,R)-stereoisomer being the active form.

Chemical Structure:

(A simplified representation of the core structure)

IUPAC Name: N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[2-[4-[[(2R)-2-hydroxy-2-phenylethyl]amino]phenyl]ethyl]amino]ethyl]phenyl]formamide;hydrochloride[1]

CAS Number: 804518-03-4[1]

Molecular Formula: C₂₅H₃₀ClN₃O₄[1]

Molecular Weight: 471.98 g/mol [1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 471.98 g/mol | PubChem[1] |

| Molecular Formula | C₂₅H₃₀ClN₃O₄ | PubChem[1] |

| Solubility | Soluble in DMSO | AOBIOUS, MedChemExpress[2] |

| Topological Polar Surface Area | 114 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 7 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 11 | PubChem |

Pharmacology

Milveterol is a potent and selective long-acting β2-adrenergic receptor agonist.[3][4] Its pharmacological effects are mediated through the activation of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.

Mechanism of Action

Activation of the β2-adrenergic receptor by Milveterol initiates a signaling cascade that leads to bronchodilation. This process is primarily mediated by the Gs alpha subunit of the G protein-coupled receptor, which stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels, in turn, activate protein kinase A (PKA), which phosphorylates several target proteins, ultimately resulting in the relaxation of airway smooth muscle.

In Vitro Pharmacology

Milveterol has demonstrated high potency and selectivity for the β2-adrenergic receptor in cell-based assays.

| Parameter | Value | Source |

| pEC₅₀ | 10.2 | ProbeChem |

| β₂/β₁ Selectivity | >300-fold | ProbeChem |

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis, purification, and specific pharmacological assays of this compound are limited. The following sections provide illustrative protocols based on general methodologies for similar long-acting β2-agonists.

Illustrative Synthesis and Purification Workflow

The synthesis of complex molecules like this compound typically involves a multi-step process. A generalized workflow is presented below.

Note: This is a hypothetical workflow. The actual synthesis of Milveterol would involve specific reagents and conditions as likely detailed in proprietary documents or patents.

β2-Adrenergic Receptor Binding Assay (Illustrative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the β2-adrenergic receptor.

-

Cell Culture and Membrane Preparation:

-

Culture cells stably expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation.

-

Add a fixed concentration of a radiolabeled β2-adrenergic receptor antagonist (e.g., [³H]-dihydroalprenolol).

-

Add varying concentrations of the test compound (this compound).

-

For non-specific binding determination, add a high concentration of a non-labeled antagonist (e.g., propranolol).

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

-

Detection and Analysis:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay (Illustrative Protocol)

This protocol measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP) in cells expressing the β2-adrenergic receptor.

-

Cell Culture:

-

Seed cells expressing the human β2-adrenergic receptor into a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a suitable buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add varying concentrations of the test compound (this compound).

-

Incubate the plate at 37°C for a specified time.

-

-

Detection and Analysis:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Plot the cAMP concentration against the log concentration of the test compound.

-

Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response) using non-linear regression analysis.

-

Pharmacokinetics and Clinical Development

This compound was developed by GlaxoSmithKline under the code GSK159797C.[1] It was investigated for the treatment of asthma and COPD and progressed to Phase II clinical trials. However, development appears to have been discontinued. Detailed pharmacokinetic data from human studies are not widely published.

Conclusion

This compound is a potent and selective long-acting β2-adrenergic receptor agonist with a well-defined mechanism of action. While its clinical development was not pursued, the available preclinical data highlight its potential as a bronchodilator. This technical guide provides a consolidated overview of its chemical and pharmacological properties, which may be of value to researchers in the field of respiratory drug discovery. Further investigation into its physicochemical properties and detailed experimental protocols would be beneficial for a more complete understanding of this compound.

References

In Vivo Effects of Milveterol Hydrochloride on Bronchial Smooth Muscle: A Technical Guide

Disclaimer: Milveterol hydrochloride (also known as GSK-159797C) is an investigational long-acting β2-adrenergic receptor agonist. As of this writing, detailed in vivo quantitative data and specific experimental protocols for this compound are not extensively available in the public domain. Therefore, this technical guide provides a comprehensive overview based on the established pharmacology and in vivo assessment methodologies for long-acting β2-adrenergic agonists (LABAs) as a well-understood class of bronchodilators. The experimental protocols, data, and workflows presented herein are representative of the expected effects and evaluation of a compound like this compound.

Introduction

This compound is a novel long-acting β2-adrenergic receptor agonist developed for the potential treatment of respiratory diseases characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD). As a member of the β2-agonist class, its primary therapeutic action is the relaxation of bronchial smooth muscle, leading to the widening of the airways and relief from symptoms of wheezing, shortness of breath, and chest tightness. This guide details the in vivo effects of compounds in this class, focusing on their mechanism of action, experimental evaluation, and expected quantitative outcomes.

Mechanism of Action: β2-Adrenergic Receptor Signaling

The bronchodilatory effects of this compound are mediated through its selective binding to and activation of β2-adrenergic receptors, which are predominantly located on the surface of airway smooth muscle cells. This interaction initiates a well-defined intracellular signaling cascade.

Activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), leads to the stimulation of the associated Gs protein. The activated alpha subunit of the Gs protein then binds to and activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets within the smooth muscle cell, ultimately leading to a decrease in intracellular calcium ion concentrations and the inactivation of myosin light chain kinase. This cascade of events results in the relaxation of the bronchial smooth muscle and subsequent bronchodilation.

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of Milveterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of milveterol (B1623803) hydrochloride. Due to the limited availability of a specific validated public method for this compound, the following protocol is based on established methods for structurally similar β2-adrenergic agonists and serves as a robust starting point for method development and validation in a laboratory setting.

Introduction

Milveterol hydrochloride is a long-acting β2-adrenergic receptor agonist with potential applications in the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Accurate and reliable analytical methods are crucial for the quantification of this compound in bulk drug substances and pharmaceutical formulations to ensure product quality, stability, and safety. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the assay and purity determination of this compound.

Proposed HPLC Method Parameters

The following table summarizes the proposed chromatographic conditions for the analysis of this compound. These parameters are based on common practices for the analysis of related bronchodilators and may require optimization for specific applications.

Table 1: Proposed Chromatographic Conditions for this compound Analysis

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate), with the pH adjusted to a suitable value (e.g., 3.0-4.0) using phosphoric acid. The organic-to-aqueous ratio should be optimized (e.g., starting with 40:60 v/v). |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection, with the specific wavelength to be determined by measuring the UV absorbance spectrum of this compound (a starting point could be in the range of 220-280 nm). |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Diluent | Mobile phase or a mixture of water and acetonitrile. |

Experimental Protocol

This section outlines the detailed steps for preparing solutions and performing the HPLC analysis.

Reagents and Materials

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Phosphoric acid (analytical grade)

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (e.g., 0.45 µm)

Solution Preparation

3.2.1. Buffer Preparation (20 mM Potassium Dihydrogen Phosphate, pH 3.5)

-

Weigh approximately 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.

-

Adjust the pH of the solution to 3.5 with phosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter before use.

3.2.2. Mobile Phase Preparation (Acetonitrile:Buffer 40:60 v/v)

-

Mix 400 mL of acetonitrile with 600 mL of the prepared phosphate buffer.

-

Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

3.2.3. Standard Solution Preparation (e.g., 100 µg/mL)

-

Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve the standard in the diluent and make up to the mark.

-

Further dilute this stock solution as required to prepare working standard solutions.

3.2.4. Sample Solution Preparation (for Assay of a Formulation)

-

Accurately weigh a quantity of the powdered formulation equivalent to a target concentration of this compound (e.g., 10 mg).

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter before injection.

HPLC System Setup and Analysis

-

Set up the HPLC system according to the parameters outlined in Table 1.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure that there are no interfering peaks.

-

Inject the standard solution multiple times (e.g., five replicates) to check for system suitability (see Table 2).

-

Inject the sample solutions.

-

After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds.

System Suitability

System suitability tests are essential to ensure that the chromatographic system is performing adequately. The recommended parameters are listed below.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Areas (from replicate injections) | ≤ 2.0% |

Method Validation (Proposed Outline)

For use in a regulated environment, the proposed method must be validated according to ICH guidelines. The validation would include the following parameters:

-

Specificity: Demonstrate that the method is able to separate this compound from its degradation products and any excipients present in the formulation. This is typically achieved through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).

-

Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range (e.g., 50-150% of the expected sample concentration).

-

Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations of this compound (e.g., by spiking a placebo with the active ingredient).

-

Precision:

-

Repeatability (Intra-day precision): The precision of the method over a short interval of time with the same analyst and equipment.

-

Intermediate Precision (Inter-day precision): The precision of the method over different days, with different analysts and/or different equipment.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

-

Robustness: Evaluate the reliability of the method when small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) are introduced.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: Workflow for this compound HPLC Analysis.

Logical Relationship for Method Validation

The following diagram shows the logical relationship between the different parameters of HPLC method validation.

Caption: Key Parameters of HPLC Method Validation.

Conclusion

The proposed RP-HPLC method provides a solid foundation for the development of a validated analytical procedure for the determination of this compound. The outlined protocol, system suitability criteria, and validation parameters are designed to ensure the generation of accurate, reliable, and reproducible data, which is essential for the quality control of this compound in a research and drug development setting. It is important to reiterate that the specific chromatographic conditions may require optimization based on the instrumentation and specific formulation being analyzed.

In Vitro Assays for β2-Adrenergic Receptor Agonists: Application Notes and Protocols Featuring Milveterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standard in vitro assays for characterizing β2-adrenergic receptor (β2-AR) agonists, with a focus on the long-acting agonist Milveterol hydrochloride. Due to the limited availability of public data for this compound, the well-characterized β2-agonist Salmeterol is used as an exemplar for quantitative data presentation. These protocols are intended to guide researchers in the functional assessment and pharmacological profiling of novel β2-AR agonists.

Introduction to β2-Adrenergic Receptor Signaling

The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) primarily expressed in the smooth muscle of the airways, blood vessels, and uterus, as well as in the heart, skeletal muscle, and certain immune cells.[1] Agonist binding to the β2-AR initiates a conformational change, leading to the activation of the stimulatory G-protein, Gs.[2] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][3] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and other physiological responses.[3]

Beyond the canonical Gs-cAMP pathway, β2-AR signaling can also be modulated through G-protein-coupled receptor kinases (GRKs) and β-arrestins, which are involved in receptor desensitization, internalization, and activation of alternative signaling pathways.[2][4]

Key In Vitro Assays for β2-AR Agonist Characterization

A panel of in vitro assays is essential for the comprehensive characterization of β2-AR agonists like this compound. These assays assess the compound's binding affinity, functional potency, and signaling profile.

1. Radioligand Binding Assay: Determines the affinity of a test compound for the β2-AR by measuring its ability to compete with a radiolabeled ligand.

2. cAMP Accumulation Assay: A functional assay that quantifies the increase in intracellular cAMP levels following receptor activation by an agonist.

3. Reporter Gene Assay: Measures the transcriptional activation of a reporter gene (e.g., luciferase) linked to a cAMP response element (CRE), providing a downstream readout of receptor activation.

4. β-Arrestin Recruitment Assay: Assesses the recruitment of β-arrestin to the activated β2-AR, providing insights into potential for receptor desensitization and biased agonism.

Data Presentation: Pharmacological Profile of a Representative β2-AR Agonist (Salmeterol)

The following tables summarize the type of quantitative data obtained from the described in vitro assays, using the long-acting β2-AR agonist Salmeterol as an example.

| Radioligand Binding Assay Data | |

| Parameter | Value |

| Test Compound | Salmeterol |

| Receptor | Human β2-Adrenergic Receptor |

| Radioligand | [³H]-CGP 12177 |

| Ki (nM) | 1.5[5] |

| Ki (inhibition constant) represents the affinity of the compound for the receptor. |

| cAMP Accumulation Assay Data | |

| Parameter | Value |

| Test Compound | Salmeterol |

| Cell Line | CHO-K1 cells expressing human β2-AR |

| EC50 (nM) | ~1-10 (concentration-dependent) |

| Emax (% of Isoproterenol) | Partial to full agonist activity |

| EC50 (half-maximal effective concentration) indicates the potency of the compound in eliciting a functional response. Emax (maximum effect) represents the efficacy of the compound relative to a full agonist. |

| Reporter Gene Assay (CRE-Luciferase) Data | |

| Parameter | Value |

| Test Compound | Salmeterol |

| Cell Line | HEK293 cells with CRE-luciferase reporter |

| EC50 (nM) | ~5-20 |

| Emax (% of Isoproterenol) | Partial to full agonist activity |

| This assay provides a downstream measure of the cAMP signaling pathway activation. |

| β-Arrestin Recruitment Assay Data | |

| Parameter | Value |

| Test Compound | Salmeterol |

| Cell Line | U2OS cells expressing β2-AR and β-arrestin fusion proteins |

| EC50 (nM) | ~100-500 |

| Emax (% of Isoproterenol) | Lower efficacy compared to cAMP accumulation |

| This assay helps to characterize the potential for receptor desensitization and biased signaling. |

Signaling Pathways and Experimental Workflows

Caption: Canonical β2-adrenergic receptor signaling pathway.

Caption: Experimental workflow for β2-AR agonist characterization.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human β2-AR.

Materials:

-

HEK293 cells stably expressing human β2-AR

-

Cell culture reagents

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Radioligand: [³H]-CGP 12177 (a non-selective β-antagonist)

-

Non-specific binding control: Propranolol (B1214883) (10 µM)

-

Test compound: this compound (serial dilutions)

-

Glass fiber filters

-

Scintillation cocktail and counter

Protocol:

-

Membrane Preparation:

-

Culture HEK293-β2-AR cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand (at a concentration near its Kd), and 50 µL of either test compound (this compound at various concentrations), buffer (for total binding), or propranolol (for non-specific binding).

-

Add 100 µL of the membrane preparation (typically 10-20 µg of protein per well).

-

Incubate at 37°C for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production.

Materials:

-

CHO-K1 or HEK293 cells stably expressing human β2-AR

-

Cell culture reagents

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4)

-

Reference agonist: Isoproterenol (serial dilutions)

-

Test compound: this compound (serial dilutions)

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Lysis buffer (provided in the kit)

Protocol:

-

Cell Plating:

-

Seed the cells into a 96- or 384-well plate at an appropriate density and allow them to attach overnight.

-

-

Compound Addition:

-

Aspirate the culture medium and replace it with stimulation buffer.

-

Add serial dilutions of this compound or the reference agonist Isoproterenol to the wells. Include a vehicle control.

-

Incubate at 37°C for 30 minutes.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Perform the cAMP measurement using the chosen detection method (e.g., HTRF, AlphaScreen).

-

-

Data Analysis:

-

Generate a standard curve if required by the kit.

-

Plot the cAMP concentration (or assay signal) against the log concentration of the agonist.

-

Determine the EC50 and Emax values from the resulting dose-response curve.

-

Compare the Emax of this compound to that of Isoproterenol to determine its relative efficacy.

-

Reporter Gene Assay (CRE-Luciferase)

Objective: To measure the activation of the cAMP signaling pathway by this compound through a downstream transcriptional readout.

Materials:

-

HEK293 cells

-

Cell culture and transfection reagents

-

A plasmid containing a luciferase reporter gene driven by a cAMP response element (CRE)

-

A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

-

Reference agonist: Isoproterenol (serial dilutions)

-

Test compound: this compound (serial dilutions)

-

Luciferase assay reagent

Protocol:

-

Transfection:

-

Co-transfect HEK293 cells with the CRE-luciferase reporter plasmid and the normalization control plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

-

-

Compound Stimulation:

-

Replace the culture medium with a serum-free medium containing serial dilutions of this compound or Isoproterenol.

-

Incubate for 6-24 hours at 37°C.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the log concentration of the agonist.

-

Determine the EC50 and Emax values from the dose-response curve.

-

β-Arrestin Recruitment Assay

Objective: To assess the ability of this compound to induce the recruitment of β-arrestin to the β2-AR.

Materials:

-

U2OS or HEK293 cells

-

Plasmids encoding β2-AR fused to a protein fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.

-

Cell culture and transfection reagents

-

Reference agonist: Isoproterenol (serial dilutions)

-

Test compound: this compound (serial dilutions)

-

Detection substrate for the complemented enzyme/protein

Protocol:

-

Transfection:

-

Co-transfect the cells with the β2-AR and β-arrestin fusion constructs.

-

Plate the transfected cells in a 96-well plate and allow them to express the proteins for 24-48 hours.

-

-

Compound Stimulation:

-

Add serial dilutions of this compound or Isoproterenol to the wells.

-

Incubate for 1-3 hours at 37°C.

-

-

Signal Detection:

-

Add the detection substrate according to the manufacturer's instructions.

-

Measure the resulting signal (e.g., luminescence or chemiluminescence) using a plate reader.

-

-

Data Analysis:

-

Plot the signal intensity against the log concentration of the agonist.

-

Determine the EC50 and Emax values from the dose-response curve.

-

These detailed protocols and application notes provide a framework for the in vitro characterization of β2-adrenergic receptor agonists like this compound, enabling a thorough assessment of their pharmacological properties for drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. | BioWorld [bioworld.com]

- 4. Long-acting beta2-agonists: comparative pharmacology and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Evaluation of Milveterol Hydrochloride in Animal Models of Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling.[1][2][3] Beta-2 adrenergic receptor (β2-AR) agonists are a cornerstone of asthma therapy, providing rapid bronchodilation and relief from symptoms.[4][5][6] Milveterol hydrochloride is a novel, long-acting β2-AR agonist (LABA) under investigation for the treatment of asthma and COPD.[5][7] These application notes provide a comprehensive overview of the preclinical animal models and protocols essential for evaluating the efficacy and mechanism of action of this compound.

The most widely used animal models for asthma research are murine models, particularly using BALB/c mice, which are known to develop a strong Th2-biased immunological response, mimicking key features of human allergic asthma.[8][9] Commonly employed models include sensitization and challenge with allergens like ovalbumin (OVA) or house dust mite (HDM) extract.[1][2][10][11]

Mechanism of Action: β2-Adrenergic Receptor Signaling

This compound exerts its therapeutic effect by acting as an agonist at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly found on airway smooth muscle cells.[4][5]

Classical Signaling Pathway:

-

Binding: Milveterol binds to the β2-AR on the surface of airway smooth muscle cells.

-

G-Protein Activation: This binding event activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs-protein stimulates adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[12]

-

PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, resulting in a decrease in intracellular calcium levels and the inhibition of myosin light chain kinase. This cascade ultimately leads to the relaxation of airway smooth muscle and bronchodilation.[12]

Beyond bronchodilation, β2-AR activation can also have anti-inflammatory effects by inhibiting the release of mediators from inflammatory cells like mast cells and basophils.[4][13]

Recommended Animal Models of Allergic Asthma

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. Murine models are preferred due to their well-characterized immune systems, the availability of reagents, and the ability to create genetically modified strains.[8][9]

Ovalbumin (OVA)-Induced Allergic Asthma Model

This is the most common and well-characterized model, reliably inducing key features of asthma such as AHR, eosinophilic inflammation, and mucus hypersecretion.[2][14][15]

-

Strain: BALB/c mice (female, 6-8 weeks old) are recommended for their robust Th2-type immune responses.[8][16]

-

Sensitization: Mice are sensitized via intraperitoneal (i.p.) injections of OVA emulsified in an adjuvant, typically aluminum hydroxide (B78521) (alum), on days 0 and 14.[2][16][17]

-

Challenge: Sensitized mice are subsequently challenged with aerosolized OVA for several consecutive days (e.g., days 28, 29, 30) to induce an asthmatic phenotype.[17]

House Dust Mite (HDM)-Induced Allergic Asthma Model

This model is considered more clinically relevant as HDM is a major human allergen.[1][3] A key advantage is that HDM extract can induce an allergic response without the need for an adjuvant.[10]

-

Strain: BALB/c or C57BL/6 mice (female, 6-8 weeks old).

-

Sensitization & Challenge: Mice are typically challenged intranasally with HDM extract over a period of several weeks to induce both sensitization and airway inflammation.[3][11][18]

Experimental Protocols

The following protocols describe key assays for assessing the efficacy of this compound. The compound or vehicle should be administered to the animals (e.g., via inhalation or i.p. injection) at a predetermined time before the challenge or measurement.

Measurement of Airway Hyperresponsiveness (AHR)

AHR is a hallmark of asthma and can be measured non-invasively in conscious, unrestrained mice using whole-body plethysmography (WBP).[19][20][21]

Protocol:

-

Place a single, conscious mouse into the main chamber of the WBP.

-

Allow the mouse to acclimatize for 10-20 minutes.

-

Record baseline breathing parameters for 3 minutes.

-

Expose the mouse to an aerosolized nebulized solution of phosphate-buffered saline (PBS) for 3 minutes and record readings.

-

Subsequently, expose the mouse to increasing concentrations of aerosolized methacholine (B1211447) (a bronchoconstrictor), typically ranging from 3 to 50 mg/mL, for 3 minutes at each concentration.[19][20]

-

Record respiratory parameters for 3 minutes following each methacholine nebulization.

-

The primary readout is the Enhanced Pause (Penh), a calculated value that correlates with airway resistance.[20][21] AHR is expressed as the fold increase in Penh over the PBS baseline.

Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL is performed to collect cells and fluid from the lower respiratory tract to quantify airway inflammation.[22][23]

Protocol:

-

Euthanize the mouse via an approved method (e.g., CO2 inhalation followed by cervical dislocation).[22][24]

-

Expose the trachea through a midline incision in the neck.

-

Carefully insert a cannula or catheter into the trachea and secure it.[22][24]

-

Instill a fixed volume of ice-cold PBS (e.g., 0.8 mL) into the lungs and gently aspirate the fluid.[22][25]

-

Repeat the lavage process 3-4 times, pooling the recovered fluid on ice.[24][25]

-

Centrifuge the pooled BAL fluid (e.g., at 800 x g for 10 minutes at 4°C) to separate the cells from the supernatant.[22]

-

Resuspend the cell pellet. Perform a total cell count using a hemocytometer.[24]

-

Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential counts of macrophages, eosinophils, neutrophils, and lymphocytes.

Lung Histology

Histological analysis is used to visualize inflammatory cell infiltration, mucus production, and structural changes in the airways.[26][27][28]

Protocol:

-

Following BAL, perfuse the lungs with PBS to remove blood.

-

Inflate and fix the lungs by intratracheal instillation of a fixative (e.g., 10% neutral buffered formalin or 4% paraformaldehyde).

-

Excise the lungs and immerse them in the same fixative for at least 24 hours.

-

Process the fixed tissues, embed them in paraffin, and cut 4-5 µm sections.

-

Hematoxylin and Eosin (H&E) Staining: To assess overall lung morphology and peribronchial and perivascular inflammatory cell infiltration.[26][28][29]

-

Periodic Acid-Schiff (PAS) Staining: To identify and quantify mucus-producing goblet cells in the airway epithelium.[26][28][29][30]

-

Score the stained sections semi-quantitatively for inflammation and goblet cell hyperplasia in a blinded manner.

Data Presentation

Quantitative data should be summarized in tables to allow for clear comparison between treatment groups.

Table 1: Effect of Milveterol HCl on Airway Hyperresponsiveness (Penh) Illustrative Data

| Treatment Group | Methacholine Concentration (mg/mL) | 0 (PBS) | 6.25 | 12.5 | 25 | 50 |

|---|---|---|---|---|---|---|

| Vehicle Control | Mean Penh ± SEM | 0.8 ± 0.1 | 2.5 ± 0.3 | 4.8 ± 0.5 | 7.9 ± 0.8 | 10.2 ± 1.1 |

| Milveterol HCl (Low Dose) | Mean Penh ± SEM | 0.7 ± 0.1 | 1.8 ± 0.2* | 3.1 ± 0.4* | 5.2 ± 0.6** | 6.8 ± 0.7** |

| Milveterol HCl (High Dose) | Mean Penh ± SEM | 0.8 ± 0.1 | 1.2 ± 0.2** | 2.0 ± 0.3** | 3.5 ± 0.4** | 4.5 ± 0.5** |

| Dexamethasone (Positive Control) | Mean Penh ± SEM | 0.7 ± 0.1 | 1.5 ± 0.2** | 2.5 ± 0.3** | 4.1 ± 0.5** | 5.5 ± 0.6** |

Statistically significant difference from Vehicle Control is denoted by * (p<0.05) or ** (p<0.01).

Table 2: Effect of Milveterol HCl on Inflammatory Cell Infiltration in BAL Fluid Illustrative Data

| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |

|---|---|---|---|---|---|

| Vehicle Control | 8.5 ± 0.9 | 4.2 ± 0.5 | 35.1 ± 4.0 | 3.5 ± 0.6 | 4.4 ± 0.7 |

| Milveterol HCl (Low Dose) | 6.1 ± 0.7* | 3.9 ± 0.4 | 20.5 ± 2.5** | 2.1 ± 0.4 | 3.1 ± 0.5 |

| Milveterol HCl (High Dose) | 4.2 ± 0.5** | 3.5 ± 0.3 | 9.8 ± 1.5** | 1.5 ± 0.3* | 2.0 ± 0.4* |

| Dexamethasone | 3.8 ± 0.4** | 3.3 ± 0.3 | 5.2 ± 0.9** | 1.2 ± 0.2** | 1.8 ± 0.3** |

Values are Mean ± SEM. Statistically significant difference from Vehicle Control is denoted by * (p<0.05) or ** (p<0.01).

Table 3: Effect of Milveterol HCl on Lung Histology Scores Illustrative Data

| Treatment Group | Peribronchial Inflammation Score (0-4) | Mucus/Goblet Cell Score (0-4) |

|---|---|---|

| Vehicle Control | 3.5 ± 0.3 | 3.2 ± 0.4 |

| Milveterol HCl (Low Dose) | 2.4 ± 0.2* | 2.1 ± 0.3* |

| Milveterol HCl (High Dose) | 1.5 ± 0.2** | 1.3 ± 0.2** |

| Dexamethasone | 1.1 ± 0.1** | 0.9 ± 0.2** |

Values are Mean ± SEM. Statistically significant difference from Vehicle Control is denoted by * (p<0.05) or ** (p<0.01).

Conclusion

The protocols and models described provide a robust framework for the preclinical evaluation of this compound for the treatment of asthma. By utilizing well-established OVA or HDM-induced murine models, researchers can effectively assess the compound's bronchodilatory and anti-inflammatory properties through the systematic measurement of airway hyperresponsiveness, analysis of bronchoalveolar lavage fluid, and histological examination of lung tissue. Consistent and structured data presentation is crucial for interpreting the therapeutic potential of this novel β2-AR agonist.

References

- 1. criver.com [criver.com]

- 2. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]

- 3. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]

- 4. Beta 2 adrenergic receptors in asthma: a current perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Milveterol | C25H29N3O4 | CID 9892481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Adrenergic Signaling at the Interface of Allergic Asthma and Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. scireq.com [scireq.com]

- 9. Animal models of asthma: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. House Dust Mite-Induced Asthma Model | Chondrex, Inc. [chondrex.com]

- 11. Orchestrating house dust mite-associated allergy in the lung - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Adrenergic Signaling at the Interface of Allergic Asthma and Viral Infections [frontiersin.org]

- 14. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 16. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Environmental allergens house dust mite-induced asthma is associated with ferroptosis in the lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. atsjournals.org [atsjournals.org]

- 20. atsjournals.org [atsjournals.org]

- 21. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]

- 22. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Performing Bronchoalveolar Lavage in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 25. tandfonline.com [tandfonline.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Comparison of asthma phenotypes in OVA-induced mice challenged via inhaled and intranasal routes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Laboratory Use of Milveterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction